(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Overview
Description
“(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one” is a chemical compound with the molecular formula C15H24O3 . It has an average mass of 252.349 Da and a monoisotopic mass of 252.172546 Da . It is also known as 9α,11-Dihydroxydrim-7-en-6-one .
Molecular Structure Analysis
The compound has three defined stereocentres . The structure of the compound includes a hydroxyl group and a hydroxymethyl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H24O3 . It has an average mass of 252.349 Da and a monoisotopic mass of 252.172546 Da .Scientific Research Applications
Kinetic Studies in Organic Chemistry
The compound has been studied in the context of the rearrangement of Diels–Alder adducts of activated benzoquinones. This research provides insights into the acid-induced rearrangement kinetics and helps in understanding reaction pathways in organic synthesis (Santos et al., 1993).
Natural Product Synthesis and Biological Activity
It is also related to the synthesis of new isodrimene sesquiterpene derivatives from fungal culture broths, contributing to the understanding of natural product synthesis and potential biological activities (Otaka & Araya, 2013).
Electrophilic Aromatic Substitution Studies
The compound's derivatives have been used in studies exploring electrophilic aromatic substitution, demonstrating high ortho-selectivity, which is significant for understanding and developing new synthetic methodologies in organic chemistry (Yonehara et al., 2000).
Characterization of Intermediates in Organic Synthesis
Research has been conducted to isolate and characterize intermediates in the synthesis of related compounds, which is crucial for the development of efficient synthetic routes and understanding reaction mechanisms (Fakhri & Zenouz, 2002).
properties
IUPAC Name |
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3/t12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCICCSDIUXWSU-AEGPPILISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C(=O)C=C([C@@]2(CO)O)CO)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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